Cbz Compound Exhibits Optimized Lipophilicity (LogP 3.38) vs. Boc Analog (LogP 2.98) Aligning with CNS Drug‑Likeness Criteria
The Cbz‑protected target compound has a predicted LogP of 3.38 [REFS‑1], while the corresponding Boc‑protected analog (CAS 167262‑68‑2) exhibits a LogP of 2.98 [REFS‑2]. The difference of +0.40 places the Cbz analog closer to the optimal CNS drug‑likeness range (LogP 2–4), suggesting improved potential for blood‑brain barrier permeability and membrane partitioning.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.38 (predicted) |
| Comparator Or Baseline | Boc‑4‑phenylpiperidine‑4‑carboxylic acid (LogP = 2.98) |
| Quantified Difference | ΔLogP = +0.40 |
| Conditions | Computational prediction; values sourced from Chemsrc and Molbase. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood‑brain barrier penetration, critical parameters when selecting intermediates for CNS‑targeted libraries.
